4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
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Overview
Description
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-aminocrotonate with phenylisothiocyanate and acetic anhydride . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various sulfur-containing reagents can be used for substitution reactions.
Major Products:
Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution Products: Depending on the reagent used, various substituted pyrimidine derivatives can be formed.
Scientific Research Applications
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, inhibiting its function . This interaction disrupts the protein’s ability to bind to nucleic acids, thereby inhibiting viral replication.
Comparison with Similar Compounds
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound with similar structural features.
2-Thioxopyrimidines: Compounds with an exocyclic sulfur atom at position 2 of the pyrimidine ring.
Uniqueness: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thioxo and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) |
InChI Key |
CKOXTKDRSRJCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)C)C(=O)O |
Origin of Product |
United States |
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